

Application Notes and Protocols for Studying Aztreonam Resistance in *Klebsiella pneumoniae*

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Compound of Interest

Compound Name: Aztreonam

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These application notes provide a comprehensive overview and detailed protocols for investigating **aztreonam** resistance in *Klebsiella pneumoniae*, a critical public health threat. Understanding the mechanisms of resistance is paramount for the development of effective therapeutic strategies.

Introduction to Aztreonam and Resistance in *K. pneumoniae*

Aztreonam is a monobactam antibiotic with a narrow spectrum of activity primarily targeting aerobic Gram-negative bacteria. It exhibits stability against many metallo- β -lactamases (MBLs), making it a potentially valuable agent against carbapenem-resistant Enterobacteriaceae (CRE). However, its efficacy is compromised by the co-production of other β -lactamases, such as extended-spectrum β -lactamases (ESBLs) and *Klebsiella pneumoniae* carbapenemases (KPCs), which can hydrolyze **aztreonam**.^{[1][2][3][4]} The combination of **aztreonam** with a β -lactamase inhibitor like avibactam can restore its activity against many of these resistant strains.^{[2][3][5][6][7][8][9][10][11]}

Resistance to **aztreonam** in *K. pneumoniae* is a multifactorial phenomenon primarily driven by:

- **Enzymatic Degradation:** Production of β -lactamases, including ESBLs, AmpC cephalosporinases, and carbapenemases (KPC, OXA-48-like), that can hydrolyze the

aztreonam molecule.[\[1\]](#)[\[6\]](#)[\[12\]](#)[\[13\]](#)

- **Reduced Outer Membrane Permeability:** Mutations in or loss of outer membrane porins, such as OmpK35 and OmpK36, restrict the entry of **aztreonam** into the bacterial cell.[\[6\]](#)[\[12\]](#)
- **Efflux Pumps:** Overexpression of efflux pumps, like the AcrAB-TolC system, actively transports **aztreonam** out of the cell.[\[12\]](#)
- **Target Modification:** Alterations in penicillin-binding proteins (PBPs), the molecular targets of β -lactam antibiotics, can reduce the binding affinity of **aztreonam**.[\[6\]](#)

Quantitative Data on Aztreonam Susceptibility

The following tables summarize the minimum inhibitory concentrations (MICs) of **aztreonam** and its combination with avibactam against various resistant *K. pneumoniae* isolates.

Table 1: **Aztreonam** MICs for *K. pneumoniae* Isolates

Isolate Type	Aztreonam MIC Range ($\mu\text{g/mL}$)	Aztreonam MIC ₅₀ ($\mu\text{g/mL}$)	Aztreonam MIC ₉₀ ($\mu\text{g/mL}$)	Reference
MBL-producing	128 to >128	>128	>128	[14]
ESBL-producing	256 to ≥ 512	Not Reported	Not Reported	[15]
Non-ESBL-producing	≤ 2	Not Reported	Not Reported	[15]

Table 2: **Aztreonam/Avibactam** MICs for MBL-producing *K. pneumoniae* Isolates

Isolate Type	Aztreonam/Avibactam MIC Range (µg/mL)	Aztreonam/Avibactam MIC ₅₀ (µg/mL)	Aztreonam/Avibactam MIC ₉₀ (µg/mL)	Reference
All MBL-producers (n=68)	≤0.25–8	≤0.25	1	[14]
Single MBL producers (n=55)	≤0.25–1	≤0.25	0.5	[14]
Dual/triple carbapenemase producers (n=13)	≤0.25–8	0.5	8	[14]

Avibactam concentration is fixed at 4 mg/L.

Table 3: Clinical Breakpoints for **Aztreonam** and **Aztreonam-Avibactam**

Organism	Agent	Susceptible (S)	Intermediate (I)	Resistant (R)	Reference
Enterobacterales	Aztreonam	≤4 µg/mL	8 µg/mL	≥16 µg/mL	[16][17]
Enterobacterales	Aztreonam-Avibactam	≤4/4 µg/mL	-	>4/4 µg/mL	[16][18]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study **aztreonam** resistance in *K. pneumoniae*.

Antimicrobial Susceptibility Testing (AST)

Protocol: Broth Microdilution for MIC Determination

This protocol determines the minimum inhibitory concentration (MIC) of **aztreonam**, with and without a β-lactamase inhibitor, against *K. pneumoniae* isolates.

Materials:

- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- **Aztreonam** analytical standard
- Avibactam analytical standard (if performing synergy testing)
- 96-well microtiter plates
- *K. pneumoniae* isolates
- Spectrophotometer
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)
- Quality control strains (e.g., *E. coli* ATCC 25922, *K. pneumoniae* ATCC 700603)

Procedure:

- Prepare Antibiotic Stock Solutions: Prepare high-concentration stock solutions of **aztreonam** and avibactam in an appropriate solvent.
- Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of **aztreonam** in CAMHB in the 96-well plates. For combination testing, add a fixed concentration of avibactam (typically 4 mg/L) to each well containing the **aztreonam** dilutions.[\[14\]](#)[\[17\]](#)
- Prepare Bacterial Inoculum: Culture the *K. pneumoniae* isolate on an appropriate agar plate overnight. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately $1-2 \times 10^8$ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubation: Incubate the plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.

- Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Molecular Detection of Resistance Genes

Protocol: Polymerase Chain Reaction (PCR) for Carbapenemase Genes

This protocol is for the detection of common carbapenemase genes such as blaKPC, blaNDM, blaOXA-48, blaVIM, and blaIMP.

Materials:

- K. pneumoniae isolates
- DNA extraction kit (e.g., QIAamp DNA Mini Kit)
- PCR master mix (e.g., HotStarTaq Master Mix Kit)
- Primers for target genes (see Table 4)
- Thermal cycler
- Gel electrophoresis system
- Positive and negative control DNA

Table 4: Example Primers for Carbapenemase Gene Detection

Gene	Primer Sequence (5' to 3')	Reference
blaKPC	F: ATGTCACTGTATCGCCGTCT R: TTACTGCCCCGTTGACGCCC	[19]
blaNDM	F: GGTTTGGCGATCTGGTTTTC R: CGGAATGGCTCATCACGATC	[20]
blaOXA-48	F: GCGTGGTTAAGGATGAACA CR: CATCAAGTTCAACCCAACCC	[20]
blaVIM	F: GATGGTGTTTGGTCGCATAR : CGAATGCGCAGCACCAG	[20]
blaIMP	F: GGAATAGAGTGGCTTAAYTC TCR: GGTTTAAYAAAACAACCACC	[20]

Procedure:

- DNA Extraction: Extract genomic DNA from overnight cultures of *K. pneumoniae* using a commercial DNA extraction kit according to the manufacturer's instructions.
- PCR Amplification: Prepare the PCR reaction mixture containing the DNA template, primers, and PCR master mix. Perform PCR amplification using a thermal cycler with appropriate cycling conditions (annealing temperature will vary based on primers).
- Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis to visualize the amplified DNA fragments. Compare the band sizes to a DNA ladder to confirm the presence of the target gene.

β-Lactamase Activity Assay

Protocol: Nitrocefin Assay for β-Lactamase Activity

This is a colorimetric assay to measure the hydrolytic activity of β-lactamases produced by *K. pneumoniae*.

Materials:

- *K. pneumoniae* cell lysates
- Nitrocefin (a chromogenic cephalosporin)
- Phosphate buffer (pH 7.0)
- Spectrophotometer

Procedure:

- **Prepare Cell Lysates:** Grow *K. pneumoniae* to the mid-logarithmic phase, harvest the cells by centrifugation, and lyse them using sonication or chemical methods to release the periplasmic enzymes.
- **Assay Reaction:** In a microplate well or cuvette, mix the cell lysate with phosphate buffer. Initiate the reaction by adding a known concentration of nitrocefin.
- **Measure Absorbance:** Monitor the change in absorbance at 486 nm over time. The hydrolysis of the β-lactam ring in nitrocefin results in a color change from yellow to red, leading to an increase in absorbance.
- **Calculate Activity:** The rate of nitrocefin hydrolysis is proportional to the β-lactamase activity. Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of hydrolyzed nitrocefin.

Outer Membrane Permeability Assay

Protocol: LC-MS/MS-based Permeability Assay

This assay quantifies the penetration of β -lactams, including **aztreonam**, through the outer membrane of *K. pneumoniae*.

Materials:

- *K. pneumoniae* isolates
- β -lactam antibiotics (**aztreonam**, imipenem, meropenem, etc.)
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

- **Bacterial Culture:** Grow *K. pneumoniae* to a specific optical density.
- **Antibiotic Exposure:** Expose the bacterial suspension to a cocktail of β -lactam antibiotics at known initial concentrations.
- **Sampling:** At various time points, take samples from the bacterial suspension.
- **Quantification:** Separate the supernatant (containing extracellular antibiotic) from the bacterial cells. Quantify the concentration of each β -lactam in the supernatant using a validated LC-MS/MS method.
- **Calculate Permeability:** The rate of disappearance of the antibiotic from the supernatant is used to calculate the outer membrane permeability coefficient. This method accounts for both antibiotic influx and enzymatic degradation within the periplasm.[\[21\]](#)

Efflux Pump Activity Assay

Protocol: Ethidium Bromide-Agar Cartwheel Method

This is a qualitative method to assess the activity of efflux pumps in *K. pneumoniae*.

Materials:

- Mueller-Hinton agar
- Ethidium bromide (EtBr)

- Efflux pump inhibitors (EPIs) such as Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP) or Phenylalanine-Arginine β -Naphthylamide (PA β N)
- UV transilluminator

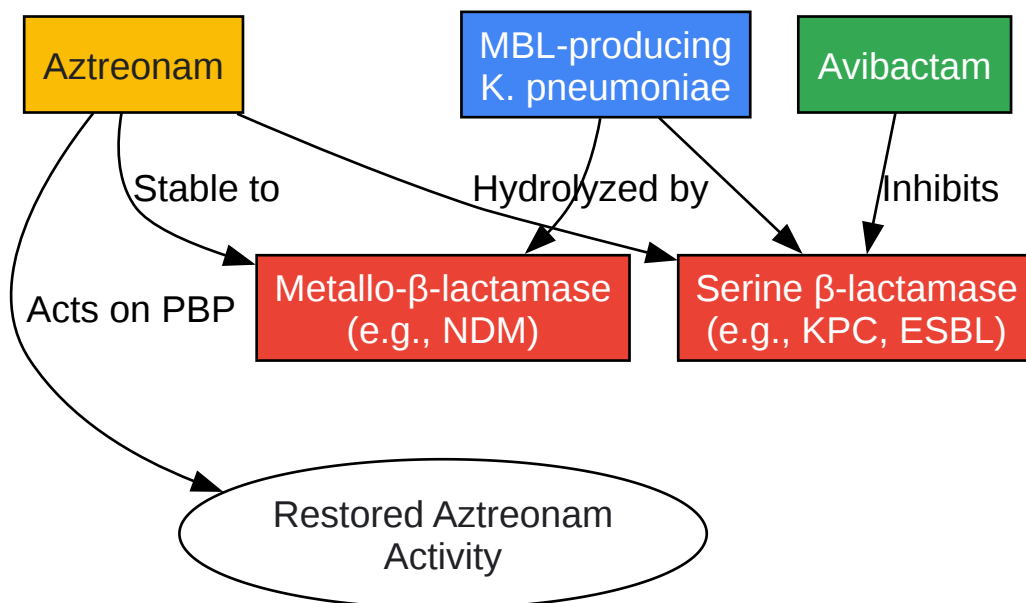
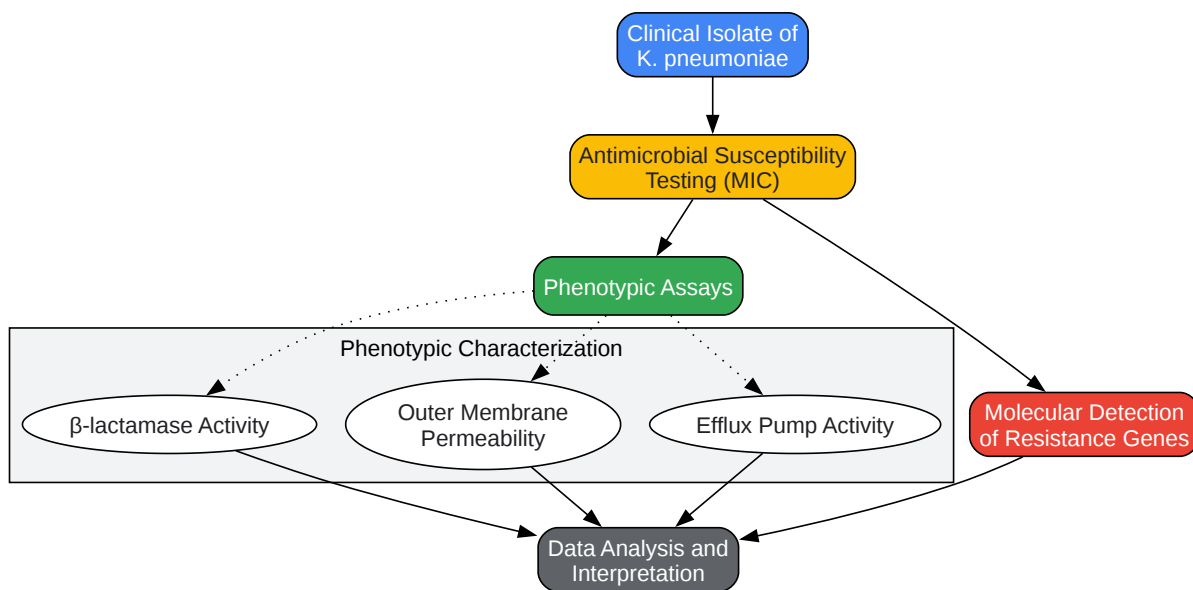
Procedure:

- Prepare Agar Plates: Prepare Mueller-Hinton agar plates containing varying concentrations of EtBr (e.g., 0.5, 1, 1.5, 2 mg/L). To test the effect of inhibitors, prepare a parallel set of plates also containing an EPI.[\[22\]](#)
- Inoculation: Streak the *K. pneumoniae* isolates in a cartwheel pattern from the center to the edge of the plates.
- Incubation: Incubate the plates overnight at 37°C.
- Visualization: Visualize the plates under a UV transilluminator. Bacteria with active efflux pumps will pump out the EtBr, resulting in less fluorescence compared to strains with inhibited or no efflux activity. A significant increase in fluorescence in the presence of an EPI indicates efflux pump activity.

Visualization of Resistance Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows for studying **aztreonam** resistance in *K. pneumoniae*.

Caption: Mechanisms of **Aztreonam** Resistance in *K. pneumoniae*.



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